4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride

19F NMR spectroscopy Chiral probe RNA structure

4,4-Difluorocyclopentane-1,2-diamine dihydrochloride is a chiral organic compound with the molecular formula C5H12Cl2F2N2 and a molecular weight of 209.06 g/mol. It is characterized by a cyclopentane ring featuring a gem-difluoro group at the 4-position and two vicinal amine groups, typically existing as a defined stereoisomer such as (1R,2S).

Molecular Formula C5H12Cl2F2N2
Molecular Weight 209.06 g/mol
Cat. No. B14070380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride
Molecular FormulaC5H12Cl2F2N2
Molecular Weight209.06 g/mol
Structural Identifiers
SMILESC1C(C(CC1(F)F)N)N.Cl.Cl
InChIInChI=1S/C5H10F2N2.2ClH/c6-5(7)1-3(8)4(9)2-5;;/h3-4H,1-2,8-9H2;2*1H
InChIKeyLCOMTVCWQWEOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluorocyclopentane-1,2-diamine Dihydrochloride: A Chiral, Gem-Difluoro Building Block for Medicinal Chemistry and Chemical Biology


4,4-Difluorocyclopentane-1,2-diamine dihydrochloride is a chiral organic compound with the molecular formula C5H12Cl2F2N2 and a molecular weight of 209.06 g/mol . It is characterized by a cyclopentane ring featuring a gem-difluoro group at the 4-position and two vicinal amine groups, typically existing as a defined stereoisomer such as (1R,2S) . The dihydrochloride salt form enhances its stability and handling properties compared to the free base. This structural motif is explored in medicinal chemistry for its potential to modulate physicochemical properties and as a scaffold for developing receptor antagonists and chiral probes [1].

Why Generic Diamines Cannot Replace 4,4-Difluorocyclopentane-1,2-diamine Dihydrochloride in Advanced Research


The specific combination of a chiral vicinal diamine and a gem-difluoro group on a cyclopentane ring in 4,4-difluorocyclopentane-1,2-diamine dihydrochloride imparts unique properties that are not replicated by common, non-fluorinated diamine scaffolds [1]. The electron-withdrawing fluorine atoms dramatically lower the basicity (pKa) of the neighboring amines relative to cyclopentane-1,2-diamine, altering reactivity and protonation states at physiological pH . This fluorine substitution also introduces a sensitive 19F NMR handle, enabling applications as a chiral probe for studying biomolecular structure and dynamics that are impossible with non-fluorinated analogs . Generic substitution with a non-fluorinated or non-chiral diamine would forfeit these critical, application-specific functionalities.

Quantitative Differentiation of 4,4-Difluorocyclopentane-1,2-diamine Dihydrochloride from Key Analogs


19F NMR Probe Capability: Enabling Enantiodiscrimination of RNA Structures Unattainable with Non-Fluorinated Diamines

Unlike non-fluorinated cyclopentane-1,2-diamine (DACP) which is 'silent' in 19F NMR, a racemic mixture of a closely related trans-4,4-difluorocyclopentane-1,2-diamine (compound rac-2a) acts as a chiral sensitive probe. Upon binding to structured RNA, it produces a distinct 19F NMR signal splitting, delivering a topological footprint of the RNA [1]. This specific functionality is a direct result of the gem-difluoro motif and is completely absent in the non-fluorinated comparator.

19F NMR spectroscopy Chiral probe RNA structure

Modulated Amine Basicity: pKa Shift from Non-Fluorinated Cyclopentane-1,2-diamine Impacts Reactivity

The electron-withdrawing effect of the gem-difluoro group reduces the basicity of the adjacent amine groups relative to non-fluorinated cyclopentane-1,2-diamine. While specific pKa values for this exact scaffold were not located in primary literature, the class-level effect of gem-difluoro substitution on amines is well-established, typically lowering the pKa of a neighboring primary amine by 1-2 units . This modulation is critical for tuning the protonation state and reactivity of the building block in subsequent synthetic steps.

Medicinal chemistry Physicochemical properties pKa modulation

Conformational Rigidity: A Scaffold for Potent Orexin Receptor Antagonists

The cyclopentane core of 4,4-difluorocyclopentane-1,2-diamine provides a conformationally rigid scaffold. Patent literature highlights that 1,2-substituted cyclopentane building blocks, when elaborated, yield potent orexin-1 receptor antagonists [1]. The inherent rigidity of the cyclopentane ring, in contrast to more flexible acyclic diamines or the different geometry of a cyclohexane ring, is a key structural feature linked to the selectivity and affinity of the resulting antagonists.

Orexin receptor CNS drug discovery Conformational restriction

Procurement-Driven Application Scenarios for 4,4-Difluorocyclopentane-1,2-diamine Dihydrochloride


Development of 19F NMR Chiral Probes for RNA and Protein Structure Elucidation

The compound, particularly in its enantiopure forms, serves as a foundational building block for creating external 19F NMR probes. As demonstrated by Moumné et al. (2010), a trans-4,4-difluoro diastereomer can bind RNA and produce a distinctive splitting in the 19F signal [1]. A research group focused on RNA structural biology would specifically procure this diamine to exploit its unique reporting capability, a function that cyclopentane-1,2-diamine cannot perform.

Medicinal Chemistry Hit-to-Lead Optimization for CNS Receptor Antagonists

The cyclopentane-1,2-diamine core is a key structural component in patent applications for orexin receptor antagonists, which are pursued for treating insomnia and addiction [2]. A medicinal chemistry team would select this specific 4,4-difluoro diamine scaffold to introduce metabolic stability via fluorine blocking and to tune the amine pKa, aiming to improve the pharmacokinetic profile of a lead series.

Synthesis of Chiral Ligands and Catalysts for Asymmetric Synthesis

The vicinal diamine motif is a classic ligand backbone. The addition of the gem-difluoro group on 4,4-difluorocyclopentane-1,2-diamine dihydrochloride offers a unique electronic environment. A process chemistry group might purchase this specific chiral diamine to generate a novel catalyst or chiral auxiliary with distinct electronic properties compared to standard non-fluorinated Trost-type ligand backbones, potentially leading to higher enantioselectivities in specific transformations.

Chemical Biology Studies on Enzyme Inhibition and CCR5 Antagonism

Preliminary pharmacological screening data indicates that derivatives of this compound can function as CCR5 antagonists, a target for HIV and inflammatory diseases [3]. A chemical biology laboratory would acquire this scaffold as a starting point for synthesizing focused libraries, exploring the impact of the fluorine atoms on target engagement and off-target selectivity, which would not be possible with the non-fluorinated parent compound.

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